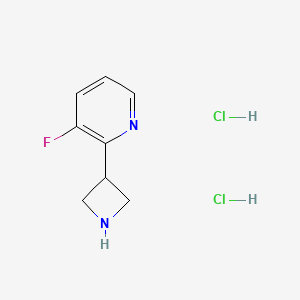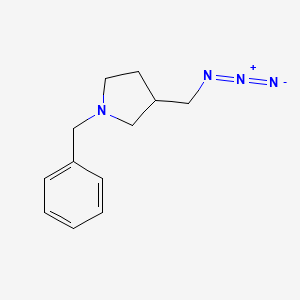
3-(Azidomethyl)-1-benzylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azides are a class of chemical compounds characterized by the presence of an azide functional group (N3). They are used in various fields, including organic synthesis, polymer chemistry, and drug discovery . The azide group is highly reactive, making azides useful in a variety of chemical reactions .
Synthesis Analysis
Azides can be synthesized through several methods. One common method involves the substitution of a halogen or tosyl group with an azide ion . Another approach involves the use of mesylate precursors .
Molecular Structure Analysis
The molecular structure of azides is characterized by the presence of an azide functional group (N3). This group consists of three nitrogen atoms connected in a linear arrangement .
Chemical Reactions Analysis
Azides are known for their reactivity and are involved in several types of chemical reactions. One of the most prominent reactions is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .
Physical And Chemical Properties Analysis
Azides are generally stable under normal conditions but can decompose explosively when heated or subjected to shock . They are usually solid at room temperature and soluble in organic solvents .
科学的研究の応用
Synthesis and Interconversion of 1-Benzylpyrrolidines
The compound has been studied for its role in the preparation and interconversion of substituted 1-benzylpyrrolidines. Notably, research has shown the reduction of a mixture of 2-azidomethyl-1-benzyl-pyrrolidine, leading to the production of aminomethyl derivatives, indicating its potential in synthetic chemistry (Moragues, Prieto, Spickett, & Vega, 1976).
Dipolar Cycloaddition Reactions
A study on the [3+2] dipolar cycloaddition reactions of an unstabilised azomethine ylide with various electron-deficient alkenes revealed the formation of N-benzylpyrrolidine products, highlighting its applicability in organic synthesis (Grafton, Mansfield, & Fray, 2010).
Synthesis of Benzamides
Research into the synthesis of benzamides from N,N-disubstituted ethylenediamines included the use of 1-benzyl-3-aminopyrrolidines. This synthesis pathway has implications in the development of potential neuroleptics (Iwanami et al., 1981).
Calcium-Sensing Receptor Antagonists
In a study exploring the structure-activity relationship of calcilytic compounds, substituted 2-benzylpyrrolidines were found to be effective replacements for certain amine components, suggesting applications in receptor antagonist development (Yang et al., 2005).
Reductive Ring Closure and Expansion
Research demonstrated the preparation of 3-amino-2-methylpyrrolidines via a novel protocol involving reductive ring closure and expansion of 3-methylaziridines, indicating potential applications in the synthesis of various aminopyrrolidines (D’hooghe, Aelterman, & de Kimpe, 2009).
Synthesis of Azides
The synthesis of azides like 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, involving nucleophilic substitution reactions, has been explored. This process is relevant for the safe production of azide compounds, demonstrating the compound's role in industrial chemistry (Kopach et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(azidomethyl)-1-benzylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-15-14-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHGKSSGZCOSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN=[N+]=[N-])CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-1-benzylpyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B2378960.png)
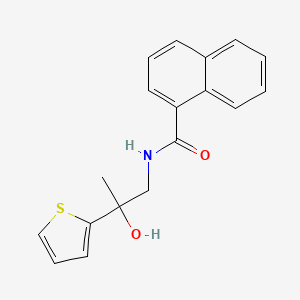
![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)
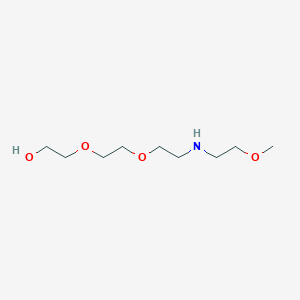

![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)
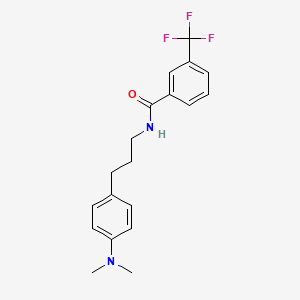
![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)
